N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of these heterocyclic structures makes this compound a subject of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-12-25-11-9-15-14-16(6-7-19(15)25)21(26)22-10-8-20-23-17-4-2-3-5-18(17)24-20/h2-7,9,11,14H,8,10,12-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
AVOIWIIMLJTFLH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole structure is often synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The indole structure can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual structure enhances its potential biological activities and makes it a valuable compound for drug development .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Benzimidazole moiety : Known for its diverse biological activities.
- Indole structure : Associated with various pharmacological effects.
- Carboxamide functional group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways in pathogens or cancer cells.
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity (%) |
|---|---|---|
| Staphylococcus aureus | 12.5 μmol/mL | 75% of standard drug |
| Escherichia coli | 3.125 μmol/mL | 80% of Ciprofloxacin |
| Candida albicans | 12.5 μmol/mL | 48% of Fluconazole |
These results indicate that the compound may possess substantial antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of benzimidazole derivatives. The following findings were noted:
- Cell Line Studies : Compounds showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .
Study on Antimicrobial Efficacy
A recent study conducted by Youssif et al. synthesized various benzimidazole-triazole hybrids that exhibited antimicrobial properties. Among these, derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of benzimidazole derivatives indicated that compounds with structural similarities to this compound significantly inhibited tumor growth in xenograft models . This suggests a potential for clinical applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
